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Compound of Interest

Compound Name: 3-Chloro-6-isopropoxypyridazine

Cat. No.: B1361637

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the
heterocyclic compound 3-Chloro-6-isopropoxypyridazine (CAS No: 3184-71-2). Due to the
limited availability of experimental spectra in public databases, this document presents
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data to aid in the characterization and identification of this molecule. The methodologies
provided are standardized protocols applicable to the acquisition of spectroscopic data for
similar organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Chloro-6-
isopropoxypyridazine. This data has been generated using computational models and should
be used as a reference for comparison with experimentally obtained spectra.

Table 1: Predicted *H NMR Data
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

7.65 d 1H H-4

7.10 d 1H H-5

5.40 sept 1H CH (isopropoxy)

1.45 d 6H CHs (isopropoxy)

Predicted in CDCIsz at 400 MHz.

Table 2: Predicted **C NMR Data
Chemical Shift (ppm) Assighment
162.5 C-6
155.0 C-3
128.0 C-4
118.5 C-5
72.0 CH (isopropoxy)
22.0 CHs (isopropoxy)

Predicted in CDCIz at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

2980-2940 Medium C-H stretch (aliphatic)
1600-1580 Medium-Strong C=N stretch (pyridazine ring)
1480-1450 Medium C=C stretch (pyridazine ring)
1250-1200 Strong C-O-C stretch (ether)
850-800 Strong C-Cl stretch
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Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assighment
172.04 100 [M]* (35Cl)
174.04 325 [M]* (37Cl)
157.02 45 [M - CHs]*
130.01 80 [M - CsHe]*
115.00 60 [M - CsH7O]*
99.00 30 [C4H2CIN2]*

Predicted using Electron lonization (El) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to
acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

3-Chloro-6-isopropoxypyridazine sample

Deuterated chloroform (CDCIs) with 0.03% tetramethylsilane (TMS)

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-6-isopropoxypyridazine
in 0.6-0.7 mL of CDCIs containing TMS in a clean, dry 5 mm NMR tube.
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e Instrument Setup:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune the probe for both *H and 3C frequencies.
e 1H NMR Acquisition:
o Acquire the spectrum using a standard pulse sequence.
o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64
scans).

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the TMS signal at 0.00 ppm.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

o Use a sufficient number of scans (typically 1024 or more) due to the lower natural
abundance of 13C.

o Process the data similarly to the *H spectrum and reference it to the CDCls solvent peak at
77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Materials:
o 3-Chloro-6-isopropoxypyridazine sample

o Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory

e Solvent for cleaning (e.g., isopropanol)
Procedure:

o Background Spectrum: Record a background spectrum of the clean ATR crystal to account
for atmospheric and instrument absorbances.

o Sample Application: Place a small amount of the solid 3-Chloro-6-isopropoxypyridazine
sample directly onto the ATR crystal.

e Spectrum Acquisition:
o Apply pressure to ensure good contact between the sample and the crystal.
o Acquire the IR spectrum over the range of 4000-400 cm~1.
o Co-add a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.

o Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is automatically processed by the instrument software.

e Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

e 3-Chloro-6-isopropoxypyridazine sample
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» Mass spectrometer with an Electron lonization (El) source and a quadrupole or time-of-flight
(TOF) analyzer

» Volatile organic solvent (e.g., methanol or dichloromethane)
o Direct insertion probe or gas chromatograph (GC) inlet
Procedure:

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a
concentration of approximately 1 mg/mL.

e Instrument Setup:

o Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine -
PFTBA).

o Set the ionization energy to 70 eV for EI.
o Set the mass range to be scanned (e.g., m/z 40-400).

o Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or
by injection into a GC-MS system.

o Data Acquisition: Acquire the mass spectrum. The instrument will detect the positively
charged ions and their relative abundances.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the major fragment ions. The isotopic pattern for chlorine (3>Cl and 3’Cl in an approximate
3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
3-Chloro-6-isopropoxypyridazine.
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Caption: Workflow for the spectroscopic analysis of 3-Chloro-6-isopropoxypyridazine.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-6-
isopropoxypyridazine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1361637#spectroscopic-data-nmr-ir-ms-of-3-

chloro-6-isopropoxypyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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